Dual Target Inhibition Profile of RWJ-445167 vs. Selective FXa and Thrombin Inhibitors
RWJ-445167 is a potent dual inhibitor, exhibiting nanomolar affinity for both thrombin (Ki = 4.0 nM) and Factor Xa (Ki = 230 nM) . In contrast, clinically used single-target agents show high selectivity for only one target: apixaban inhibits FXa with a Ki of 0.08 nM but has negligible thrombin inhibition ; argatroban is a selective thrombin inhibitor. The dual activity of RWJ-445167 is unique among direct oral anticoagulants and is the basis for its cooperative antithrombotic effect [1].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Thrombin Ki = 4.0 nM; Factor Xa Ki = 230 nM |
| Comparator Or Baseline | Apixaban: FXa Ki = 0.08 nM, no thrombin inhibition; Argatroban: selective thrombin inhibitor |
| Quantified Difference | RWJ-445167 is 57.5-fold more potent against thrombin than FXa (intra-molecule), and provides dual inhibition whereas comparators are single-target selective. |
| Conditions | In vitro enzymatic inhibition assays using purified human proteases |
Why This Matters
For researchers investigating the therapeutic value of dual-pathway inhibition or studying coagulation feedback loops, a single molecule with quantified dual activity is essential, and single-target inhibitors are unsuitable substitutes.
- [1] Giardino EC, Haertlein BJ, de Garavilla L, Costanzo MJ, Damiano BP, Andrade-Gordon P, Maryanoff BE. Cooperative antithrombotic effect from the simultaneous inhibition of thrombin and factor Xa. Blood Coagul Fibrinolysis. 2010 Mar;21(2):128-34. View Source
